(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide
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Overview
Description
Benzo[d]thiazole derivatives are important in the field of medicinal chemistry due to their diverse biological activities . They are known to possess antimycobacterial properties . The compound you mentioned seems to be a derivative of benzo[d]thiazole, and it might have similar properties.
Synthesis Analysis
The synthesis of benzo[d]thiazole derivatives often involves the reaction of 2-aminothiophenol with various carboxylic acids . The exact synthesis process for your specific compound might vary depending on the substituents present in the molecule.Molecular Structure Analysis
The molecular structure of benzo[d]thiazole derivatives is characterized by a fused ring system containing a benzene ring and a thiazole ring . The presence of various substituents can significantly influence the properties of these compounds.Scientific Research Applications
Synthesis and Biological Applications
Synthesis of Novel Compounds for Anti-Inflammatory and Analgesic Agents :Novel heterocyclic compounds derived from visnaginone and khellinone, including benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, have been synthesized. These compounds were screened for their cyclooxygenase-1/2 (COX-1/2) inhibitory, analgesic, and anti-inflammatory activities. Some compounds exhibited significant COX-2 selectivity and analgesic and anti-inflammatory activities, indicating their potential as therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antibacterial Agents :A study on the synthesis of 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones revealed a novel class of promising antibacterial agents. Some synthesized compounds displayed promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis, without cytotoxicity to mammalian cells. This indicates the potential of these compounds for antibacterial applications (Palkar et al., 2017).
Antioxidant Studies :The synthesis of N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides was conducted. Preliminary evaluation of their antioxidant activities showed that most compounds possessed moderate to significant radical scavenging activity, highlighting their potential as antioxidants (Ahmad et al., 2012).
Chemosensors for Cyanide Anions :Coumarin benzothiazole derivatives have been synthesized and investigated as chemosensors for cyanide anions. These compounds can recognize cyanide anions through Michael addition reaction or displacement mechanism, indicating their application as chemosensors for detecting cyanide in various environments (Wang et al., 2015).
Mechanism of Action
Properties
IUPAC Name |
N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3S2/c1-21-12-7-13(23-2)14(24-3)8-16(12)26-18(21)20-17(22)10-4-5-11-15(6-10)25-9-19-11/h4-9H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCOLRYJCVWCSPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC(=C(C=C2SC1=NC(=O)C3=CC4=C(C=C3)N=CS4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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